4-[(2,3-Dichlorophenoxy)methyl]piperidine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-Dichlorophenoxy)methyl]piperidine typically involves the reaction of 2,3-dichlorophenol with piperidine in the presence of a suitable base. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Base: Bases such as potassium carbonate or sodium hydroxide are used to facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.
Catalyst: In some cases, a catalyst such as palladium on carbon may be used to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods are employed.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2,3-Dichlorophenoxy)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products include carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The major products are typically alcohols or amines.
Substitution: The major products are substituted derivatives of the original compound, where the chlorine atoms are replaced by other functional groups.
Scientific Research Applications
4-[(2,3-Dichlorophenoxy)methyl]piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies related to enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2,3-Dichlorophenoxy)methyl]piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to changes in their activity. The pathways involved may include:
Receptor Binding: The compound can act as an agonist or antagonist at certain receptors, modulating their activity.
Enzyme Inhibition: It can inhibit the activity of specific enzymes, affecting metabolic pathways.
Comparison with Similar Compounds
4-[(2,3-Dichlorophenoxy)methyl]piperidine can be compared with other similar compounds, such as:
3-[(3,4-Dichlorophenoxy)methyl]piperidine: Similar in structure but with different chlorine substitution patterns.
4-(2,4-Dichlorophenoxy)phenol: Another compound with a dichlorophenoxy group but different functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for particular research applications.
Properties
IUPAC Name |
4-[(2,3-dichlorophenoxy)methyl]piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c13-10-2-1-3-11(12(10)14)16-8-9-4-6-15-7-5-9/h1-3,9,15H,4-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKAFXVPERMJRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C(=CC=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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